
3-Methoxy-3-(4-methylphenyl)-3H-diazirene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-3-(p-tolyl)-3H-diazirine is a diazirine compound characterized by a three-membered ring containing two nitrogen atoms and one carbon atom The methoxy group and the p-tolyl group are attached to the carbon atom in the diazirine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-3-(p-tolyl)-3H-diazirine typically involves the reaction of p-tolylhydrazine with methoxyacetyl chloride, followed by cyclization to form the diazirine ring. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition of the diazirine ring.
Industrial Production Methods
Industrial production of 3-Methoxy-3-(p-tolyl)-3H-diazirine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-3-(p-tolyl)-3H-diazirine undergoes various chemical reactions, including:
Photolysis: Upon exposure to UV light, the diazirine ring can cleave to form a reactive carbene intermediate.
Substitution Reactions: The methoxy and p-tolyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Photolysis: UV light, often in the presence of a photosensitizer.
Substitution: Nucleophiles such as amines or alcohols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Major Products
Photolysis: Formation of carbenes, which can further react to form various products depending on the reaction environment.
Substitution: Formation of substituted diazirines.
Oxidation: Formation of oxides or nitroso compounds.
Reduction: Formation of amines or hydrazines.
Aplicaciones Científicas De Investigación
3-Methoxy-3-(p-tolyl)-3H-diazirine has several applications in scientific research:
Chemistry: Used as a photolabile protecting group in organic synthesis.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions.
Medicine: Investigated for potential use in photodynamic therapy.
Industry: Utilized in the development of photoresists and other photochemical materials.
Mecanismo De Acción
The primary mechanism of action for 3-Methoxy-3-(p-tolyl)-3H-diazirine involves the generation of a reactive carbene intermediate upon exposure to UV light. This carbene can insert into various chemical bonds, making it useful for labeling and modifying biomolecules. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methoxy-3-(phenyl)-3H-diazirine
- 3-Methoxy-3-(m-tolyl)-3H-diazirine
- 3-Methoxy-3-(o-tolyl)-3H-diazirine
Uniqueness
3-Methoxy-3-(p-tolyl)-3H-diazirine is unique due to the presence of the p-tolyl group, which can influence its reactivity and stability compared to other diazirine compounds. The methoxy group also adds to its distinct chemical properties, making it suitable for specific applications in photochemistry and photoaffinity labeling.
Propiedades
Número CAS |
116548-92-6 |
|---|---|
Fórmula molecular |
C9H10N2O |
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
3-methoxy-3-(4-methylphenyl)diazirine |
InChI |
InChI=1S/C9H10N2O/c1-7-3-5-8(6-4-7)9(12-2)10-11-9/h3-6H,1-2H3 |
Clave InChI |
JPEWMFDRHLHENF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2(N=N2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


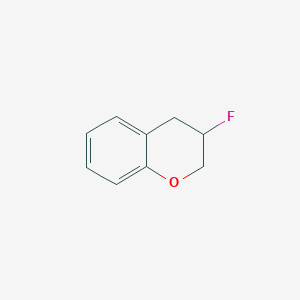
![4-Methyl-2-azaspiro[4.4]nonan-1-one](/img/structure/B11921247.png)
![4-Methylbenzo[d]isoxazol-3-ol](/img/structure/B11921250.png)

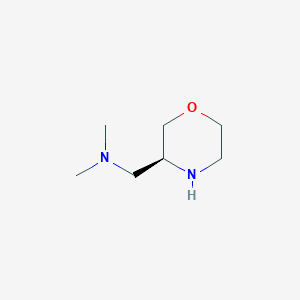
![4-Azaspiro[2.4]heptan-6-ylmethanol hydrochloride](/img/structure/B11921271.png)


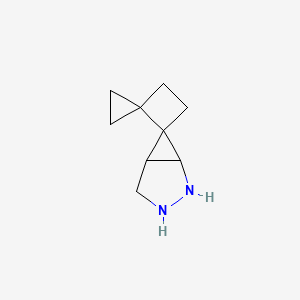
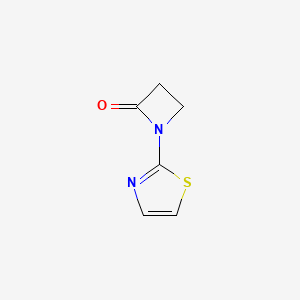
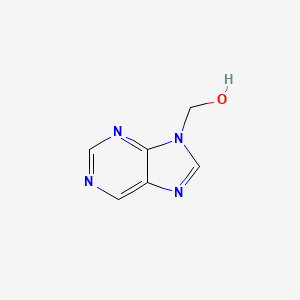
![4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B11921324.png)


